Centanafadine

Descripción general

Descripción

Centanafadine es un inhibidor de la recaptación de serotonina-norepinefrina-dopamina (SNDRI) que fue desarrollado inicialmente por Euthymics Bioscience después de adquirir DOV Pharmaceutical . Se está investigando principalmente como tratamiento para el trastorno por déficit de atención e hiperactividad (TDAH) y funciona inhibiendo la recaptación de norepinefrina, dopamina y serotonina . El compuesto ha mostrado ser prometedor en ensayos clínicos y actualmente se encuentra en ensayos de fase II y III para diversas afecciones médicas .

Aplicaciones Científicas De Investigación

Centanafadine tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Utilizado como compuesto modelo para estudiar los mecanismos de inhibición de la recaptación.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.

Medicina: Investigado principalmente como tratamiento para el TDAH, this compound ha mostrado eficacia en la mejora de los síntomas tanto en niños como en adultos.

Mecanismo De Acción

Centanafadine ejerce sus efectos inhibiendo la recaptación de tres neurotransmisores clave: norepinefrina, dopamina y serotonina . Esta inhibición aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando la neurotransmisión y mejorando los síntomas del TDAH. Los objetivos moleculares de this compound incluyen el transportador de norepinefrina, el transportador de dopamina y el transportador de serotonina, con una relación IC50 de 1:6:14, respectivamente .

Análisis Bioquímico

Biochemical Properties

Centanafadine plays a crucial role in biochemical reactions by inhibiting the reuptake of three key neurotransmitters: norepinephrine, dopamine, and serotonin. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), blocking their reuptake functions . The nature of these interactions involves binding to the transporters and preventing the reabsorption of the neurotransmitters back into the presynaptic neuron .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the central nervous system. By increasing the levels of norepinephrine, dopamine, and serotonin, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It enhances neurotransmission, which can improve attention and reduce hyperactivity and impulsivity in individuals with ADHD . The compound’s impact on cell signaling pathways includes modulation of the adrenergic, dopaminergic, and serotonergic systems, which are critical for cognitive and behavioral functions .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the SERT, NET, and DAT transporters, inhibiting their function and increasing the extracellular concentrations of serotonin, norepinephrine, and dopamine . This inhibition leads to enhanced neurotransmission and improved synaptic signaling. This compound’s binding interactions with these transporters are competitive, meaning it competes with the neurotransmitters for binding sites on the transporters . Additionally, this compound may influence gene expression by altering the levels of neurotransmitters that regulate various genes involved in neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound maintains its stability over the course of treatment, with significant improvements in ADHD symptoms observed as early as the first week of administration . Long-term effects on cellular function include sustained improvements in attention and reduction in hyperactivity and impulsivity . The compound’s efficacy and tolerability may vary depending on the duration of treatment and individual patient factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound can effectively improve attention and reduce hyperactivity without significant adverse effects . Higher doses may lead to toxic or adverse effects, including increased risk of side effects such as decreased appetite, headache, and nausea . Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for neurotransmitter metabolism. The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are then excreted from the body. This compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and their metabolites in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound is distributed to different tissues, including the brain, where it exerts its therapeutic effects. The compound’s localization and accumulation in specific tissues are influenced by its binding affinity to transporters and proteins involved in its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, such as the synaptic cleft, where it can effectively inhibit neurotransmitter reuptake. The precise localization of this compound within subcellular compartments is essential for its therapeutic efficacy and safety .

Métodos De Preparación

La síntesis de centanafadine implica varios pasos para garantizar la correcta estereoquímica y pureza del producto final. Un método para producir this compound incluye los siguientes pasos :

Calentar y disolver: (1R,5S)-1-(naftalen-2-il)-3-azabiciclo[3.1.0]hexano clorhidrato en un solvente a base de alcohol.

Enfriar: el producto disuelto para precipitar cristales.

Calentar: la mezcla que contiene los cristales a una temperatura donde solo permanece una forma cristalina específica.

Enfriar: la mezcla para obtener la forma cristalina deseada.

Los métodos de producción industrial se centran en controlar los polimorfos cristalinos para garantizar la consistencia y eficacia del producto farmacéutico final .

Análisis De Reacciones Químicas

Centanafadine experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede utilizar para modificar la estructura del compuesto, lo que podría alterar sus propiedades farmacológicas.

Reducción: Las reacciones de reducción se pueden emplear para cambiar el estado de oxidación del compuesto, lo que afecta su reactividad y estabilidad.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y otros nucleófilos, que pueden reemplazar grupos funcionales específicos en la molécula de this compound.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir diferentes derivados hidroxilados, mientras que la sustitución podría dar como resultado varios compuestos halogenados .

Comparación Con Compuestos Similares

Centanafadine es único en su inhibición equilibrada de la recaptación de norepinefrina, dopamina y serotonina. Compuestos similares incluyen:

Amitifadine: Otro SNDRI con un equilibrio diferente de inhibición de la recaptación de neurotransmisores.

Bicifadine: Inhibe principalmente la recaptación de norepinefrina y dopamina.

Dasotraline: Un SNDRI de acción prolongada con un perfil farmacocinético diferente.

Tesofensine: Inhibe la recaptación de norepinefrina, dopamina y serotonina, pero se investiga principalmente para la pérdida de peso.

La proporción única de inhibición de la recaptación de neurotransmisores de this compound y sus ensayos clínicos en curso para el TDAH lo convierten en un candidato prometedor para futuras aplicaciones terapéuticas .

Propiedades

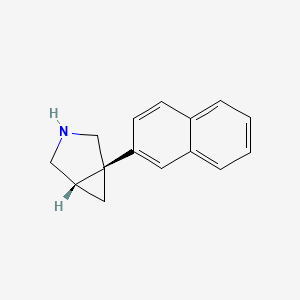

IUPAC Name |

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHCSWPSUSWGLI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045788 | |

| Record name | Centanafadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924012-43-1 | |

| Record name | Centanafadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centanafadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centanafadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTANAFADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)

![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)

![(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21S,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1258560.png)

![(1R,9R,10S)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1258562.png)